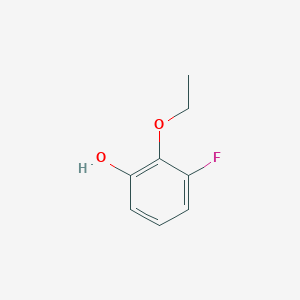

2-Ethoxy-3-fluorophenol

Overview

Description

2-Ethoxy-3-fluorophenol is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.16 . It is a liquid at room temperature .

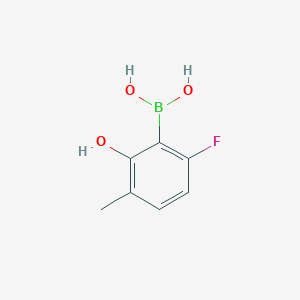

Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-fluorophenol is 1S/C8H9FO2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,10H,2H2,1H3 . This indicates that the molecule consists of an ethoxy group (C2H5O) and a fluorine atom attached to a phenol group (C6H5OH).Scientific Research Applications

1. Anaerobic Transformation in Environmental Processes

- Study: "Anaerobic transformation of phenol to benzoate via para-carboxylation" by Genthner, Townsend, and Chapman (1989) investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment, using isomeric fluorophenols as analogs. The study found that 2-fluorophenol and 3-fluorophenol led to the accumulation of fluorobenzoic acids, suggesting a role in environmental biotransformations (Genthner, Townsend, & Chapman, 1989).

2. Biodegradation by Microorganisms

- Study: "Isolation and characterization of a Rhodococcus strain able to degrade 2-fluorophenol" by Duque et al. (2012) describes a bacterial strain capable of degrading 2-fluorophenol, demonstrating its potential in bioremediation and environmental cleanup (Duque et al., 2012).

3. Development of Fluorescent Probes

- Study: "Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations" by Tanaka et al. (2001) explores the use of modified fluorophenol derivatives in developing fluorescent probes sensitive to pH changes and metal cations (Tanaka et al., 2001).

4. Enzymatic Studies and Inhibition

- Study: "Tyrosinase-catalyzed Oxidation of Fluorophenols" by Battaini et al. (2002) discusses how different fluorophenols, including 2-fluorophenol, interact with the enzyme tyrosinase, indicating its potential in biochemical research and drug discovery (Battaini et al., 2002).

5. Chemical Reactions in Organic Synthesis

- Study: "Microperoxidase/H2O2-mediated alkoxylating dehalogenation of halophenol derivatives in alcoholic media" by Osman et al. (1997) presents the catalytic conversion of halophenols, including 2-fluorophenol, in organic synthesis processes (Osman et al., 1997).

6. Fluorine-Substituted Phenolic Ionic Liquids

- Study: "Low-viscous fluorine-substituted phenolic ionic liquids with high performance for capture of CO2" by Zhang et al. (2015) explores the synthesis and application of fluorine-substituted phenolic ionic liquids in capturing carbon dioxide, highlighting the environmental application of fluorophenols (Zhang et al., 2015).

Safety And Hazards

The safety information for 2-Ethoxy-3-fluorophenol indicates that it is potentially harmful. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-ethoxy-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUCAJXBWZNSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313830 | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-fluorophenol | |

CAS RN |

909302-85-8 | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909302-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

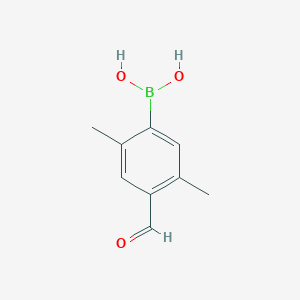

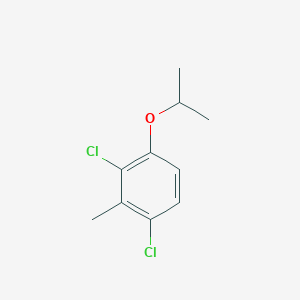

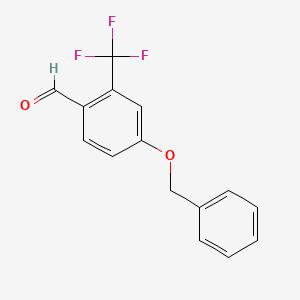

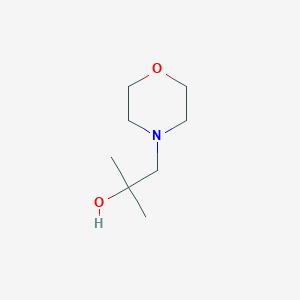

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)